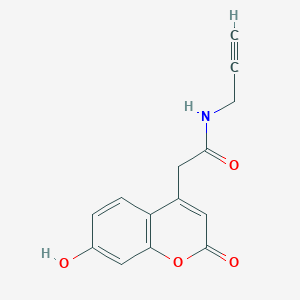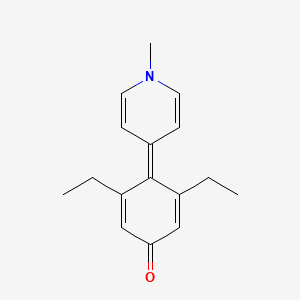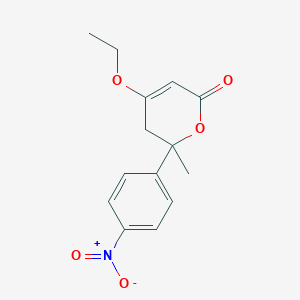
Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate: is an organic compound with the molecular formula C12H20O2 . It is a colorless liquid known for its pleasant aroma, often used in the fragrance and flavor industry. The compound is also referred to as terpinyl acetate in some contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydration of Turpentine: One common method involves the hydration of turpentine in the presence of sulfuric acid and a small amount of emulsifier.
Industrial Production: Industrially, the compound can be synthesized by the esterification of terpineol with acetic acid in the presence of an acid catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a precursor in the synthesis of other organic compounds.
- Employed in the study of esterification and hydrolysis reactions.
Biology
- Investigated for its potential antimicrobial properties.
- Studied for its effects on various biological pathways.
Medicine
- Explored for its potential use in pharmaceuticals due to its pleasant aroma and low toxicity.
Industry
- Widely used in the fragrance and flavor industry.
- Utilized as a solvent in the production of various consumer products .
Mecanismo De Acción
Molecular Targets and Pathways
- The compound exerts its effects primarily through its interaction with olfactory receptors, contributing to its use in fragrances.
- It may also interact with microbial cell membranes, leading to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-terpineol: Similar in structure but differs in the functional group attached to the cyclohexene ring.
Terpinyl acetate: Another name for propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate, highlighting its ester functional group.
Uniqueness
Propiedades
Número CAS |
919769-05-4 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
propan-2-yl 2-(4-methylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-9(2)14-12(13)8-11-6-4-10(3)5-7-11/h6,9-10H,4-5,7-8H2,1-3H3 |
Clave InChI |
AEQKOVREIHKIEY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=CC1)CC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)

![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)


![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)


![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
